Cas no 6072-57-7 (3-Methyl-2,3-dihydro-1H-inden-1-one)

3-Methyl-2,3-dihydro-1H-inden-1-one is a cyclic ketone with a molecular formula of C₁₀H₁₀O, featuring a fused indane ring system. This compound is of interest in organic synthesis due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its structural framework allows for functionalization at multiple positions, enabling the synthesis of complex derivatives. The methyl group at the 3-position enhances stability while maintaining reactivity, making it suitable for selective transformations. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Its well-defined crystalline form ensures consistent purity and handling in laboratory and industrial applications.
3-Methyl-2,3-dihydro-1H-inden-1-one structure
6072-57-7 structure
商品名:3-Methyl-2,3-dihydro-1H-inden-1-one
CAS番号:6072-57-7
MF:C10H10O
メガワット:146.185802936554
MDL:MFCD00156725
CID:46382
PubChem ID:24864370

3-Methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 3-Methyl-2,3-dihydro-1H-inden-1-one
    • 3-Methyl-1-indanone
    • 2-methyl-1-indanone
    • 3-methyl-2,3-dihydroinden-1-one
    • 3-Methyl-indan-1-one
    • 3-Methylindan-1-one
    • AKOS016038081
    • 3-Methyl-1-indanone, 99%
    • 3-Methylindanone
    • AKOS000249461
    • F8884-2040
    • 2,3-Dihydro-3-methyl-1H-inden-1-one
    • XJW7YA5CLT
    • FT-0659583
    • 1-Indanone, 3-methyl-
    • AM1094
    • NSC89554
    • 1H-Inden-1-one, 2,3-dihydro-3-methyl-
    • SCHEMBL20368206
    • 3-METHYLINDANONE, (+/-)-
    • AC-23412
    • 6072-57-7
    • MFCD00156725
    • SCHEMBL181579
    • EN300-66017
    • 1H-Inden-1-one,3-dihydro-3-methyl-
    • NSC 89554
    • AS-5626
    • 3-methyl-2,3-dihydro-inden-1-one
    • NSC-89554
    • Z335243948
    • UNII-XJW7YA5CLT
    • H10914
    • DB-001259
    • SY109868
    • MDL: MFCD00156725
    • インチ: 1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
    • InChIKey: XVTQSYKCADSUHN-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C(C)C1

計算された属性

  • せいみつぶんしりょう: 146.07300
  • どういたいしつりょう: 146.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

  • 色と性状: ベージュクリスタル
  • 密度みつど: 1.075 g/mL at 25 °C(lit.)
  • ふってん: 70-72 °C/0.7 mmHg(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: n20/D 1.558(lit.)
  • PSA: 17.07000
  • LogP: 2.37650
  • ようかいせい: 未確定

3-Methyl-2,3-dihydro-1H-inden-1-one セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R22;R36/37/38
  • セキュリティの説明: S22-S26-S36/37/39
  • 危険物標識: Xn
  • 危険レベル:IRRITANT
  • セキュリティ用語:S26;S36/37/39;S22
  • リスク用語:R22; R36/37/38

3-Methyl-2,3-dihydro-1H-inden-1-one 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-66017-10.0g
3-methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 95%
10g
$237.0 2023-05-03
abcr
AB225893-5 g
3-Methylindan-1-one; 95%
6072-57-7
5 g
€311.30 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024227-1g
3-Methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 99%
1g
¥840 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M123327-1g
3-Methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 98%
1g
¥699.90 2023-09-02
Life Chemicals
F8884-2040-1g
3-methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 95%+
1g
$39.0 2023-09-05
Apollo Scientific
OR25011-250mg
3-Methylindan-1-one
6072-57-7 98%
250mg
£17.00 2025-03-21
Enamine
EN300-66017-5.0g
3-methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 95%
5g
$138.0 2023-05-03
Enamine
EN300-66017-0.1g
3-methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 95%
0.1g
$19.0 2023-05-03
Chemenu
CM290287-1g
3-Methyl-2,3-dihydro-1H-inden-1-one
6072-57-7 95%
1g
$*** 2023-03-31
abcr
AB225893-5g
3-Methylindan-1-one, 95%; .
6072-57-7 95%
5g
€311.30 2024-06-10

3-Methyl-2,3-dihydro-1H-inden-1-one 関連文献

3-Methyl-2,3-dihydro-1H-inden-1-oneに関する追加情報

Chemical Profile of 3-Methyl-2,3-dihydro-1H-inden-1-one (CAS No: 6072-57-7)

3-Methyl-2,3-dihydro-1H-inden-1-one, identified by its Chemical Abstracts Service (CAS) number 6072-57-7, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of indanone derivatives, characterized by a fused benzene and cyclopentane ring system with a ketone functional group. The presence of a methyl substituent at the 3-position introduces unique electronic and steric properties, making it a versatile scaffold for synthetic modifications and biological evaluations.

The structural framework of 3-Methyl-2,3-dihydro-1H-inden-1-one facilitates its incorporation into complex molecular architectures, enabling the exploration of diverse pharmacophoric motifs. In recent years, indanone derivatives have been extensively studied for their potential applications in treating various therapeutic conditions, including inflammation, neurodegenerative disorders, and cancer. The compound’s ability to modulate biological pathways through interactions with specific targets has positioned it as a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between 3-Methyl-2,3-dihydro-1H-inden-1-one and biological targets. Studies suggest that the compound’s aromatic system and the electron-withdrawing nature of the ketone group contribute to its binding affinity for certain enzymes and receptors. This has prompted researchers to explore its potential as a lead compound for the development of novel therapeutic agents.

In the realm of synthetic chemistry, 3-Methyl-2,3-dihydro-1H-inden-1-one serves as a valuable intermediate in the preparation of more complex molecules. Its reactivity allows for functionalization at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have been employed to diversify the structural landscape derived from this core scaffold.

Biological investigations into 3-Methyl-2,3-dihydro-1H-inden-1-one have revealed intriguing properties that warrant further exploration. Preliminary studies indicate that the compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its interaction with inflammatory pathways has been observed, hinting at its possible role in modulating immune responses. These findings underscore the importance of continued research to elucidate its full therapeutic spectrum.

The synthesis of 3-Methyl-2,3-dihydro-1H-inden-1-one can be achieved through several routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of acetophenone derivatives with cyclopentanone under acidic conditions. Alternative methods employ transition metal catalysis to facilitate ring closure and functionalization steps. The choice of synthetic pathway often depends on the specific requirements of downstream applications, such as pharmaceutical development or material science.

The chemical stability of 3-Methyl-2,3-dihydro-1H-inden-1-one under various conditions is another critical aspect that influences its utility in research and industrial settings. Factors such as temperature, solvent compatibility, and storage conditions must be carefully considered to maintain its integrity. Advances in chemical preservation techniques have improved the shelf life and reliability of this compound for experimental use.

As research progresses, 3-Methyl-2,3-dihydro-1H-inden-1-one continues to emerge as a key molecule in medicinal chemistry. Its unique structural features and biological potential make it an attractive scaffold for innovation in drug design. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its therapeutic promise and translate laboratory findings into tangible benefits for patients.

The future direction of studies on 3-Methyl-2,3-dihydro-1H-inden-1-one may include exploring its role in precision medicine applications. By leveraging high-throughput screening technologies and structure-based drug design principles, researchers can identify optimized derivatives with enhanced efficacy and reduced side effects. Such endeavors align with global trends toward personalized healthcare solutions.

In conclusion, 3-Methyl - 2 , 3 - dihydro - 1 H - inden - 1 - one (CAS No: 6072 - 57 - 7) represents a significant compound in modern chemical research with multifaceted applications spanning synthetic chemistry , medicinal chemistry , and drug discovery . Its structural versatility , coupled with promising biological activities , positions it as a cornerstone molecule worthy of continued investigation . As scientific methodologies evolve , so too will our understanding and utilization of this remarkable heterocyclic compound .

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